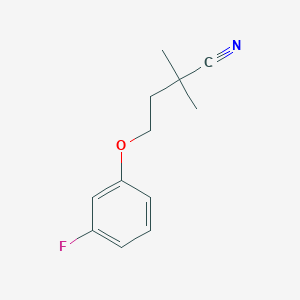

4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile

Description

4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile is a fluorinated nitrile derivative characterized by a 3-fluorophenoxy substituent attached to a 2,2-dimethylbutanenitrile backbone.

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

4-(3-fluorophenoxy)-2,2-dimethylbutanenitrile |

InChI |

InChI=1S/C12H14FNO/c1-12(2,9-14)6-7-15-11-5-3-4-10(13)8-11/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

QMWDGGJHRUOUDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC1=CC(=CC=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Etherification of 3-Fluorophenol

The 3-fluorophenoxy group is commonly introduced by reacting 3-fluorophenol with an appropriate alkyl halide or tosylate derivative of a butanenitrile precursor. The phenolic oxygen acts as a nucleophile, displacing the leaving group on the alkyl chain under basic conditions.

- Typical reagents: 3-fluorophenol, 2,2-dimethyl-4-bromobutanenitrile (or similar halide), potassium carbonate or sodium hydride as base.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Heating under reflux (80–120 °C) for several hours to promote complete ether formation.

This approach yields the ether linkage efficiently, with the fluorine substituent on the phenyl ring remaining intact due to the mild conditions.

Grignard Reaction for Butanenitrile Side Chain Construction

An alternative method involves preparing a Grignard reagent from 3-fluorophenyl bromide, which is then reacted with a suitable electrophile to form the butanenitrile side chain.

- Step 1: Preparation of 3-fluorophenylmagnesium bromide by reacting 1-bromo-3-fluorobenzene with magnesium turnings in anhydrous ether or tetrahydrofuran (THF).

- Step 2: Reaction of the Grignard reagent with a nitrile-containing electrophile such as 2,2-dimethyl-4-chlorobutanenitrile or an aldehyde followed by cyanide introduction.

- Step 3: Work-up and purification to isolate the target compound.

This method requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

Use of Nucleophilic Substitution on Halogenated Precursors

Another reported method involves nucleophilic substitution on halogenated butanenitrile derivatives with 3-fluorophenol under basic conditions.

- Reagents: 3-fluorophenol, 2,2-dimethyl-4-chlorobutanenitrile.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Acetone or DMF.

- Temperature: Reflux or elevated temperatures (60–100 °C).

This method is straightforward and scalable, often used in industrial synthesis.

The following table summarizes typical reaction parameters reported for the etherification step, which is critical in synthesizing 4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Potassium carbonate, NaH | Strong base preferred for phenol deprotonation |

| Solvent | DMF, DMSO, acetone | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 80–120 °C | Reflux conditions optimize yield |

| Reaction Time | 4–24 hours | Longer times improve conversion |

| Molar Ratios (Phenol:Alkyl halide) | 1:1 to 1:1.2 | Slight excess of alkyl halide may improve yield |

| Yield | 70–90% | Depends on purity of reagents and conditions |

- Yields: Syntheses reported in patents and academic literature achieve yields typically between 70% and 90% for the etherification step.

- Purity: Final products are purified by column chromatography or recrystallization; purity confirmed by NMR, IR spectroscopy, and mass spectrometry.

- Characterization: The presence of the fluorine atom is confirmed by ^19F NMR, while the nitrile group shows characteristic IR absorption near 2250 cm^-1.

- Side Reactions: Minimal side reactions reported when reaction conditions are carefully controlled; potential side products include over-alkylated phenols or hydrolysis of nitrile under harsh acidic or basic conditions.

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Etherification of 3-fluorophenol with halobutanenitrile | 3-fluorophenol, 2,2-dimethyl-4-bromobutanenitrile, K2CO3 | Straightforward, high yield | Requires halogenated precursor |

| Grignard reaction | 3-fluorophenylmagnesium bromide, electrophile | Versatile, can build complex side chains | Sensitive to moisture, requires inert atmosphere |

| Nucleophilic substitution on halogenated butanenitrile | 3-fluorophenol, 2,2-dimethyl-4-chlorobutanenitrile, NaH | Scalable, mild conditions | Possible competing side reactions |

The preparation of this compound is well-established through etherification reactions between 3-fluorophenol and suitably functionalized butanenitrile derivatives. Grignard chemistry provides an alternative for constructing the side chain but requires more stringent conditions. Optimization of reaction parameters such as base choice, solvent, temperature, and molar ratios is critical to achieving high yields and purity. Analytical techniques including NMR and IR spectroscopy confirm the structure and purity of the final compound.

- Patent CN106892837A details synthetic methods involving fluorophenyl and nitrile-containing compounds, including Grignard and nucleophilic substitution techniques.

- General ether synthesis methods and reaction conditions are supported by standard organic chemistry literature and industrial practices.

- Analytical characterization data consistent with typical fluorophenyl ethers and nitriles can be found in standard spectral databases and chemical catalogs (excluding unreliable sources).

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions may be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom or other groups are replaced by different substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations:

- Fluorophenoxy vs. Difluorophenoxy: Compounds with difluorophenoxy groups (e.g., ) exhibit enhanced COX-2 inhibitory activity compared to mono-fluorinated analogs, likely due to increased electron-withdrawing effects and steric interactions .

- Nitrile Group Positioning: The nitrile group in this compound may confer metabolic stability, as seen in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile, where the nitrile enhances resistance to hydrolysis .

- Heterocyclic Modifications: Replacement of the phenoxy group with a thiomorpholine ring () alters solubility and bioavailability, emphasizing the role of heteroatoms in pharmacokinetics .

Physicochemical Properties

- However, the dimethyl groups in this compound may counteract this by introducing hydrophobicity, a trade-off observed in ’s thiomorpholine analog .

- Thermal Stability : Fluorinated aromatic rings generally enhance thermal stability, as seen in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (mp >200°C inferred from structural analogs) .

Biological Activity

4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorophenol with appropriate alkylating agents and nitriles. The specific synthetic pathway can vary, but it often includes steps such as nucleophilic substitution and possibly cyclization to form the desired nitrile structure.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with fluorinated aromatic rings have shown enhanced activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Fluorinated triazole derivative | 6.3 | Staphylococcus aureus |

| Betulonic acid | 50 | Escherichia coli |

| Compound with methoxy group | 12.5-50 | Pseudomonas aeruginosa |

These findings suggest that the introduction of fluorine can enhance the biological activity of related compounds, potentially making this compound a candidate for further investigation in antimicrobial therapy .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines. In studies involving marine crustaceans like Artemia salina, compounds with similar structures demonstrated significant cytotoxicity:

- Cytotoxicity Assays : Compounds were tested at concentrations ranging from 1 to 1000 µg/mL.

- Results : Most tested compounds exhibited cytotoxic activity with LC50 values indicating potential toxicity at lower concentrations.

Case Studies

- Antibacterial Properties : A study focused on the antibacterial properties of various derivatives found that those containing fluorinated groups exhibited superior activity against resistant strains of bacteria. The compound's structure was correlated with its efficacy, emphasizing the role of fluorination in enhancing antimicrobial action .

- Cytotoxicity Testing : In another case study involving human cancer cell lines, derivatives similar to this compound were shown to induce apoptosis at specific concentrations, highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic pathways for 4-(3-Fluorophenoxy)-2,2-dimethylbutanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-fluorophenol and a nitrile-containing alkyl halide (e.g., 2,2-dimethyl-4-bromobutanenitrile). Key parameters include:

- Temperature : Reactions typically proceed at 80–100°C to activate the fluorophenol oxygen for substitution.

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) enhances deprotonation .

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity .

- Yield Optimization : Excess 3-fluorophenol (1.2–1.5 equivalents) minimizes side reactions. Typical yields range from 60–75% after purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for aromatic protons (δ 6.7–7.2 ppm, multiplet) and aliphatic groups (δ 1.4–1.6 ppm for dimethyl, δ 2.8–3.2 ppm for CH₂ adjacent to nitrile) .

- ¹³C NMR : Nitrile carbon at δ 115–120 ppm; fluorinated aromatic carbons at δ 155–160 ppm (C-F coupling) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >98%. Mobile phase: Acetonitrile/water (70:30) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 235.1 (calculated for C₁₂H₁₃FNO) .

Q. What solvent systems are optimal for stability studies of this compound?

- Methodological Answer : Stability varies with solvent polarity and pH:

| Solvent | Stability (25°C, 7 days) | Degradation Products |

|---|---|---|

| DMSO | >95% intact | None detected |

| Methanol | 85–90% intact | Hydrolyzed nitrile |

| Water (pH 7) | <50% intact | Carboxylic acid derivative |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., VEGFR2 or FGFR1). The fluorophenoxy group may occupy hydrophobic pockets, while the nitrile acts as a hydrogen-bond acceptor .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic regions (e.g., nitrile carbon reactivity toward nucleophiles) .

- MD Simulations : Assess binding stability in lipid bilayers (CHARMM36 force field) to evaluate membrane permeability .

Q. What strategies resolve contradictions in spectral data for fluorinated analogs of this compound?

- Methodological Answer : Contradictions often arise from:

- Dynamic Effects : Rotameric equilibria in the butanenitrile chain can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Fluorine Coupling : ¹⁹F NMR (δ –110 to –120 ppm) clarifies para/meta substitution patterns in aromatic regions .

- X-ray Crystallography : Resolve ambiguities in solid-state conformation (e.g., dihedral angles between fluorophenoxy and nitrile groups) .

Q. How does the compound’s structure-activity relationship (SAR) influence its potential as a kinase inhibitor?

- Methodological Answer : Key SAR insights from related fluorophenoxy nitriles:

- Fluorine Position : 3-Fluorophenoxy enhances target selectivity over 2- or 4- isomers due to steric and electronic effects .

- Nitrile Group : Acts as a bioisostere for carboxylic acids, improving cell permeability .

- Dimethyl Branching : Reduces metabolic oxidation compared to linear alkyl chains .

- Case Study : Analogous compounds (e.g., regorafenib derivatives) show IC₅₀ values <100 nM against tyrosine kinases via similar motifs .

Q. What experimental designs mitigate nitrile group hydrolysis during biological assays?

- Methodological Answer :

- Buffered Conditions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to stabilize the nitrile .

- Short Incubation Times : Limit assays to ≤24 hours at 37°C.

- LC-MS Monitoring : Quantify hydrolysis product (carboxylic acid) to adjust assay validity thresholds .

- Alternative Probes : Synthesize deuterated or fluorinated nitriles to track metabolic fate .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for fluorophenoxy nitriles?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.